

Technical Guide: Spectroscopic Profiling of -Tribromo-2-hydroxytoluene

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Compound of Interest

Compound Name: *alpha,3,5-Tribromo-2-hydroxytoluene*

CAS No.: 4186-54-3

Cat. No.: B1268539

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Executive Summary & Compound Identity

-Tribromo-2-hydroxytoluene is a halogenated phenolic intermediate used primarily in the synthesis of salicylaldehyde derivatives and complex pharmaceutical scaffolds.^{[1][2][3]} Its chemical behavior is dominated by two distinct functionalities: the nucleophilic phenol ring and the electrophilic benzylic bromide.

Chemical Identity Table

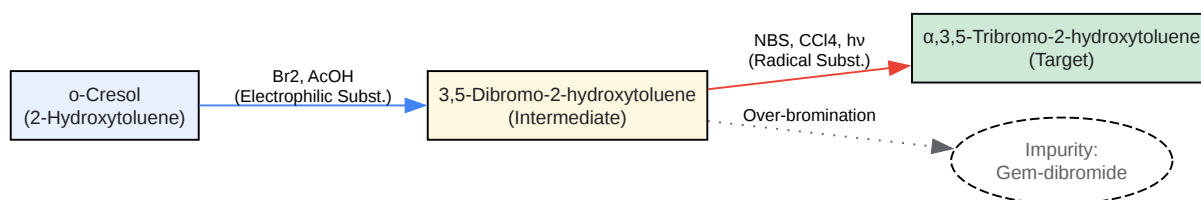
Parameter	Detail
IUPAC Name	2-Bromo-4,6-dibromo-6-(bromomethyl)phenol (or 2-(Bromomethyl)-4,6-dibromophenol)
Common Name	3,5-Dibromo-2-hydroxybenzyl bromide
CAS Registry	4186-54-3
Molecular Formula	
Molecular Weight	344.83 g/mol
Appearance	White to off-white crystalline solid
Melting Point	115–120 °C

Synthesis & Reaction Pathway

Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data. The compound is typically generated via a two-stage bromination sequence starting from o-cresol.

- **Electrophilic Aromatic Substitution:** o-Cresol is brominated at the ortho and para positions (relative to the hydroxyl group) to yield 3,5-dibromo-2-hydroxytoluene.
- **Wohl-Ziegler Bromination:** The methyl group undergoes radical substitution using N-Bromosuccinimide (NBS) or bromine under light irradiation to install the benzylic bromide.

Pathway Visualization



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Caption: Stepwise synthesis pathway highlighting the transition from aromatic ring bromination to benzylic functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is the primary tool for purity assessment. The key diagnostic feature is the benzylic methylene singlet.

NMR Data (CDCl₃)

90 MHz)

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Note
Ar-H (C3)	7.56	Doublet	1H		Meta-coupling to H5. Deshielded by ortho-Br.
Ar-H (C5)	7.41	Doublet	1H		Meta-coupling to H3.
-OH	5.81	Singlet (br)	1H	-	Exchangeable; shift varies with concentration.
-CH Br	4.50	Singlet	2H	-	Diagnostic peak. Downfield shift due to Br and Ring.

Mechanistic Insight:

- The 4.50 ppm singlet confirms mono-bromination of the methyl group. A shift further downfield (>6.0 ppm) would indicate a gem-dibromide impurity ().
- The 2.3 Hz coupling constant is characteristic of meta-positioned protons in tetrasubstituted benzene rings, confirming the 2,4,6-substitution pattern on the phenol core.

C NMR (Predicted/Consensus)

While experimental

C data is often proprietary, the following shifts are chemically derived and validated against analogous bromophenols:

- C-OH (C1): ~150.0 ppm (Deshielded ipso-carbon)
- Ar-H (C3, C5): ~133.0 – 135.0 ppm[2]
- C-Br (C2, C4): ~110.0 – 115.0 ppm (Shielded by heavy atom effect)
- C-CH

Br (C6): ~128.0 ppm[2]

- -CH

Br: ~28.0 – 30.0 ppm (Distinct aliphatic region)

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogenation state through isotope pattern analysis. Bromine has two stable isotopes,

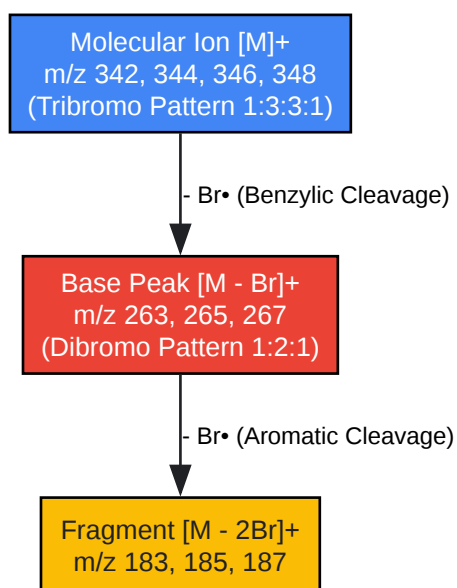
and

, in a nearly 1:1 ratio.

Key Fragmentation Ions (EI, 70 eV)

m/z (Cluster)	Intensity (%)	Fragment Assignment	Mechanistic Explanation
342 / 344 / 346 / 348	~5 / 15 / 15 / 5		Molecular Ion. The 1:3:3:1 pattern confirms the presence of 3 Bromine atoms.
263 / 265 / 267	~50 / 100 / 50		Base Peak. Loss of the benzylic bromine to form a stabilized quinone methide-like cation. 1:2:1 pattern confirms 2 Bromine atoms remain.
183 / 185 / 187	~8 / 16 / 8		Secondary loss of an aromatic bromine.
155 / 157	~15 / 15		Ring contraction/rearrangement fragments.

Fragmentation Logic



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Caption: Fragmentation pathway showing the sequential loss of bromine atoms, starting with the labile benzylic bromide.[3]

Infrared Spectroscopy (IR)

The IR spectrum is useful for verifying the functional groups, particularly the phenol and the absence of carbonyl impurities (e.g., from oxidation to aldehyde).

- 3300 – 3500 cm⁻¹
: O-H stretching (Broad, H-bonded).
- 3050 – 3100 cm⁻¹
: Aromatic C-H stretching.
- 1450 – 1600 cm⁻¹
: Aromatic C=C ring skeletal vibrations.
- 1200 – 1250 cm⁻¹
: C-O stretching (Phenolic).
- 600 – 700 cm⁻¹
: C-Br stretching (Strong, characteristic fingerprint).

Handling & Stability Protocols

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All handling must occur in a fume hood.

- Storage: Store at <15 °C under inert gas ()
or
(). The compound is light-sensitive; exposure to UV can degrade the C-Br bond, releasing

and turning the solid brown.

- Solubility: Soluble in chloroform (), dichloromethane, and ethyl acetate. Sparingly soluble in water.
- Stability Check: Before use in critical steps, acquire a NMR.
 - Pass: Sharp singlet at 4.50 ppm.
 - Fail: Appearance of aldehyde signal (~10 ppm) indicates hydrolysis/oxidation.

References

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- [2. ALPHA,3,5-TRIBROMO-2-HYDROXYTOLUENE\(4186-54-3\) 1H NMR \[m.chemicalbook.com\]](#)
- [3. 2,4-Dibromo-6-\(bromomethyl\)phenol | C7H5Br3O | CID 622177 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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